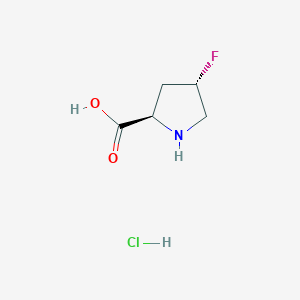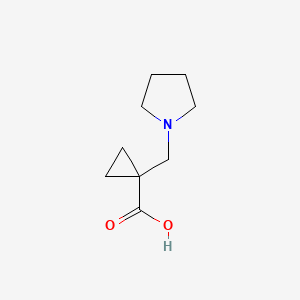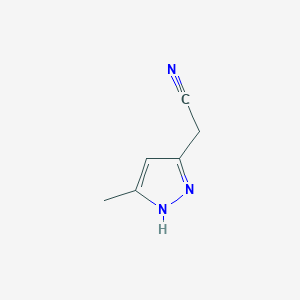![molecular formula C12H7BrClN3 B1401298 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine CAS No. 1044733-65-4](/img/structure/B1401298.png)
3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine
Vue d'ensemble
Description
“3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine” is a chemical compound that contains a bromopyridine and imidazopyridine group . It is related to 2-Bromo-6-pyridinemethanol, which is an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves a CuI-catalyzed aerobic oxidative process from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. For instance, the structure of 2-Bromo-6-pyridinemethanol is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Synthesis and Derivatives
- 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine and its derivatives have been synthesized for various applications, including the development of polychlorinated imidazo[1,2-α]pyridines as analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997). Additionally, substituted imidazo[1,2-a]pyridine derivatives have been prepared from 2-bromopyridine derivatives through various chemical reactions (Shawcross & Stanforth, 1993).
Chemical Properties and Applications
- This compound's chemical properties have been utilized in various fields. For instance, its derivatives have shown notable antibacterial activities against certain bacteria (Althagafi & Abdel‐Latif, 2021). Moreover, derivatives of this compound have been used to explore phosphorescent properties and switchable features in response to acid-base vapor stimuli (Li & Yong, 2019).
Advanced Material Synthesis
- In material science, the compound has been used in the synthesis of complex structures like zero-dimensional complexes and one-dimensional coordination polymers, showcasing its versatility in constructing various molecular frameworks (Yin, Li, Yan, & Yong, 2021).
Pharmaceutical and Agricultural Applications
- While specific details on drug usage and side effects are excluded, it's notable that derivatives of this compound have been synthesized for potential use in pharmaceuticals and agriculture. For instance, its use in the synthesis of sulfonylurea herbicides like imazosulfuron, highlights its role in agricultural chemistry (Shi Gui-zhe, 2015).
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in the synthesis of rollover iridacycle complexes .
Mode of Action
The compound interacts with its targets through a process known as rollover cyclometallation . This process involves the activation of a C-H bond in a remote position on the bromo-pyridine, with a second one in a classic κ2-N–N-donor mode .
Pharmacokinetics
It’s known that similar compounds are slightly soluble in water , which may affect their bioavailability.
Result of Action
The compound has been associated with antiproliferative activities against breast cancer lines . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of rollover iridacycle complexes involving this compound is carried out in dimethylformamide at 70 °C . This suggests that the compound’s activity may be temperature-dependent.
Analyse Biochimique
Biochemical Properties
3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity and influencing downstream signaling events . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have wide-ranging effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the phosphorylation status of key signaling molecules, thereby altering the activity of pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can impact gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell . These effects on cellular metabolism can result in altered energy production and utilization, affecting overall cell health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context . For example, the compound may inhibit a kinase by occupying its active site, preventing substrate phosphorylation . Alternatively, it may activate a receptor by mimicking a natural ligand, triggering downstream signaling events . Additionally, this compound can influence gene expression by modulating the activity of transcription factors or chromatin remodelers, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to acute changes in cell signaling and metabolism, while long-term exposure can result in more sustained alterations in gene expression and cellular behavior . These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects by modulating specific signaling pathways and improving cellular function . At higher doses, it can lead to toxic or adverse effects, such as cellular stress, apoptosis, or organ toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response . Understanding these dosage effects is critical for determining the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can affect metabolic flux and metabolite levels, altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization, accumulation, and overall bioavailability . For example, the compound may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution to specific cellular compartments . Understanding these transport and distribution mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and chromatin remodelers to influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes . The subcellular localization of this compound is a key determinant of its biological effects and therapeutic potential .
Propriétés
IUPAC Name |
3-(6-bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-11-3-1-2-9(16-11)10-6-15-12-5-4-8(14)7-17(10)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERAKKWSDPDIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=C3N2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743216 | |
| Record name | 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044733-65-4 | |
| Record name | 3-(6-Bromo-2-pyridinyl)-6-chloroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044733-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)


